molecular formula C16H18N4O2S B2582044 7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872612-52-7

7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2582044
CAS No.: 872612-52-7
M. Wt: 330.41
InChI Key: QLSKFDVIUAXPHU-UHFFFAOYSA-N
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Description

The compound 7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a fused pyrimidine derivative with a molecular formula of C₁₆H₂₀N₄O₃S and a molecular weight of 348.421 g/mol . Its structure features a pyrimido[4,5-d]pyrimidine core fused at positions 4 and 5, substituted with a cyclopentyl group at position 7, methyl groups at positions 1 and 3, and a propargylthio (-S-CH₂-C≡CH) moiety at position 3.

Properties

IUPAC Name

7-cyclopentyl-1,3-dimethyl-5-prop-2-ynylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-4-9-23-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-5-6-8-10/h1,10H,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLSKFDVIUAXPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC#C)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under specific conditions, such as the presence of a base like potassium hydroxide (KOH), to form the desired heterocyclic nuclei.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-yn-1-ylthio group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations: Pyrimido[4,5-d]Pyrimidine vs. Pyrimido[5,4-d]Pyrimidine

The fusion position of the pyrimidine rings significantly impacts biological activity. Pyrimido[5,4-d]pyrimidine derivatives (fusion at positions 5 and 4) exhibit higher potency in kinase inhibition compared to pyrimido[4,5-d]pyrimidine analogs . For example:

  • Pyrimido[5,4-d]pyrimidine-5'-monophosphate (APP-MP) inhibits human PRS1 (5-phosphoribosyl-1-pyrophosphate synthetase) with an IC₅₀ of 5.2 µM, whereas pyrimido[4,5-d]pyrimidines like the target compound are more commonly associated with CDK2 inhibition (Table 1) .
Table 1: Comparison of Key Pyrimido[4,5-d]Pyrimidine Derivatives
Compound Name Substituents Molecular Weight Biological Activity (IC₅₀/EC₅₀) Target Reference
Target Compound 7-Cyclopentyl, 5-propargylthio 348.42 N/A (Predicted CDK2 inhibition) CDK2 (inferred)
5-Amino-1,3-diethyl derivative 5-Amino, 1,3-diethyl 235.24 Not reported N/A
6-Allyl-tetrahydro derivative 6-Allyl, tetrahydro core 236.13 Not reported N/A
BTK Inhibitor (PMID: 31221612) Unspecified substituents ~350 (estimated) BTK inhibition (IC₅₀ < 100 nM) Bruton’s Tyrosine Kinase
APP-MP Pyrimido[5,4-d]pyrimidine core ~500 (estimated) PRS1 inhibition (IC₅₀ = 5.2 µM) PRS1
Key Observations:

Cyclopentyl vs. Smaller Alkyl Groups: The cyclopentyl group in the target compound likely improves membrane permeability compared to methyl or ethyl substituents (e.g., 5-amino-1,3-diethyl derivative ).

Thioether Modifications : The propargylthio group distinguishes the target compound from analogs with simpler thioether or thione groups (e.g., 5-aryl-1,3,5,6,8-pentahydro-7-thioxo derivatives ). The alkyne moiety may enable click chemistry for targeted drug delivery.

Fusion Position : Pyrimido[5,4-d]pyrimidines (e.g., APP-MP) show stronger inhibition of PRS1 than pyrimido[4,5-d]pyrimidines, highlighting the importance of ring fusion geometry .

Q & A

Q. What are the key synthetic routes for preparing 7-cyclopentyl-1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The compound’s synthesis likely involves cyclization and alkylation steps. For pyrimidine-dione derivatives, a common approach is reacting thioacetamide with α-bromoacetyl precursors in acetic acid to form the thiazole-containing core, followed by alkylation using chloroacetamides or benzyl chlorides in DMF with potassium carbonate as a base. Optimization of reaction time and temperature (e.g., reflux conditions) is critical for yield . Purification typically involves crystallization or column chromatography, with structural confirmation via NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • ¹H/¹³C NMR : Identify substituents (e.g., cyclopentyl, prop-2-yn-1-ylthio) by analyzing chemical shifts and splitting patterns. For example, aromatic protons in pyrimidine cores appear at δ 7.2–8.3 ppm, while cyclopentyl protons resonate at δ 1.5–2.5 ppm .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and thioether (C-S) bonds at 600–700 cm⁻¹ .
  • Mass Spectrometry : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak aligns with the calculated mass .

Advanced Research Questions

Q. How do substituents like the cyclopentyl and prop-2-yn-1-ylthio groups influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Cyclopentyl Group : Enhances lipophilicity, potentially improving membrane permeability. Compare logP values of analogs with/without this group using HPLC or computational tools (e.g., ChemAxon).
  • Prop-2-yn-1-ylthio Group : Acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins. Evaluate reactivity via thiol-trapping assays (e.g., using glutathione) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents and test in enzyme inhibition assays (e.g., kinase or protease panels) to identify critical functional groups .

Q. What experimental strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., pyrimido[4,5-d]pyrimidine-diones in ). Discrepancies in aromatic proton shifts may arise from solvent effects or hydrogen bonding .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining a crystal structure.
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of the cyclopentyl group) by analyzing temperature-dependent NMR spectra .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar alternatives to balance reactivity and solubility.
  • Catalyst Optimization : For cyclization steps, evaluate palladium or copper catalysts (see for reductive cyclization strategies).
  • Flow Chemistry : Transition batch reactions to continuous flow systems to enhance reproducibility and scale-up efficiency .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., dihydrofolate reductase, as in ). Focus on the prop-2-yn-1-ylthio group’s covalent binding potential.
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of predicted binding poses in aqueous environments.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., Connolly surface area) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa).
  • Metabolic Stability Testing : Use liver microsomes to rule out differential metabolism as a cause of variability.
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and CRISPR knockouts to confirm target specificity .

Tables for Key Data

Q. Table 1: Comparative Spectral Data for Pyrimidine-Dione Derivatives

Compound¹H NMR (δ, ppm)IR (C=O stretch, cm⁻¹)Reference
Target Compound7.23–8.29 (arom)1697, 1650
7-Phenyl-6,7-dihydro analog7.30–7.50 (arom)1702

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal Condition (Alkylation Step)Impact on Yield
SolventDMF+15% vs. DCM
BaseK₂CO₃ (2.5 equiv)+20% vs. NaH
Temperature80°C+10% vs. RT
Reaction Time12 hours+25% vs. 6h

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